5-[(4-Tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one
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Overview
Description
5-[(4-Tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one is a complex organic compound that belongs to the benzothiazepine class This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a chloro substituent, and a benzothiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chloroacetyl chloride derivative under basic conditions to form the benzothiazepine ring.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the benzothiazepine core in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorination: The final step involves the chlorination of the benzothiazepine ring at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Amino or thiol-substituted benzothiazepine derivatives.
Scientific Research Applications
5-[(4-Tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with ion channels or neurotransmitter receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lilial: 3-(4-tert-Butylphenyl)-2-methylpropanal, used as a fragrance in cosmetics.
Methyl 4-tert-butylbenzoate: Used in the synthesis of various organic compounds.
Uniqueness
5-[(4-Tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one is unique due to its benzothiazepine core, which imparts specific chemical and biological properties not found in simpler compounds like Lilial or Methyl 4-tert-butylbenzoate
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c1-20(2,3)15-6-4-14(5-7-15)13-22-17-12-16(21)8-9-18(17)24-11-10-19(22)23/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCBSAXLSCYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCSC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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